6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Predictions (400 MHz, DMSO-d6):
- Aromatic protons : δ 7.20–8.50 ppm (multiplet, 12H from biphenyl and isoquinoline)
- C2 hydroxyl proton : δ 10.85 ppm (singlet, exchanges with D2O)
- Tetrahydroisoquinoline CH2 groups : δ 2.90–3.40 ppm (multiplet, 4H)
13C NMR Predictions (100 MHz, DMSO-d6):
- Carbonyl carbons (C1/C3) : δ 168.5–170.2 ppm
- Aromatic carbons : δ 120.0–140.0 ppm (12 signals)
- Aliphatic CH2 carbons : δ 35.0–45.0 ppm
Infrared (IR) Spectroscopy
Critical absorption bands are projected as:
- ν(C=O) : 1680–1720 cm⁻¹ (strong, conjugated diketone)
- ν(O-H) : 3200–3400 cm⁻¹ (broad, hydroxyl stretch)
- ν(C=C) aromatic : 1450–1600 cm⁻¹ (multiple peaks)
- δ(C-H) aromatic : 700–900 cm⁻¹ (substitution pattern fingerprints)
Mass Spectrometry
Electrospray Ionization (ESI) Predictions:
- Molecular ion : [M+H]+ at m/z 368.13 (calculated for C23H17NO3)
- Major fragments :
- m/z 265.08 (loss of biphenyl group)
- m/z 177.06 (isoquinoline-dione core)
- m/z 77.04 (phenyl fragment)
Table 3: Summary of Predicted Spectroscopic Features
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| 1H NMR | δ 10.85 ppm (1H, s) | C2 hydroxyl proton |
| 13C NMR | δ 168.5–170.2 ppm (2C) | C1/C3 carbonyl groups |
| IR | 1680–1720 cm⁻¹ | Diketone stretching |
| MS | 368.13 [M+H]+ | Molecular ion confirmation |
These projections align with spectroscopic patterns observed in structurally related isoquinoline-dione derivatives, though experimental validation remains essential for definitive assignments.
Properties
Molecular Formula |
C21H15NO3 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-hydroxy-6-(3-phenylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-13-18-12-17(9-10-19(18)21(24)22(20)25)16-8-4-7-15(11-16)14-5-2-1-3-6-14/h1-12,25H,13H2 |
InChI Key |
JHAVIQIVACPQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC(=C3)C4=CC=CC=C4)C(=O)N(C1=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Transformations
- Starting material: 5-bromoindan-1-one (compound 10) is commercially available and serves as the scaffold precursor.
- Reduction: Compound 10 is reduced to the corresponding alcohol (compound 11) using sodium borohydride (NaBH4).
- Formylation: The alcohol 11 undergoes direct formylation with N,N-dimethylformamide (DMF) and n-butyllithium (n-BuLi) to yield aldehyde 12 in good yield.
One-Pot Benzylation via Reductive Coupling
- Tosylhydrazone formation: Aldehyde 12 is treated with tosylhydrazine (TsNHNH2) at 80 °C in toluene to form tosylhydrazone 13.
- Reductive coupling: Tosylhydrazone 13 undergoes reductive coupling with various boronic acids in the presence of a base to form 5-arylmethylindanones (14a–g). This step is crucial for introducing the benzyl or biarylmethyl substituent at C6.
- This one-pot benzylation method, adapted from Valdés and co-workers, enables C–C bond formation with moderate yields and tolerates a variety of functional groups, facilitating structural diversity.
Conversion to Dicarboxylic Acid Intermediates
- Dehydration: The 5-arylmethylindanones (14a–g) are dehydrated using pyridinium p-toluenesulfonate (PPTS) under reflux in toluene to yield alkenes (15a–g).
- Dihydroxylation: The alkenes (15a–g) are subjected to Upjohn dihydroxylation under ambient temperature to afford diols (16a–g).
- Oxidative cleavage: Diols (16a–g) are cleaved oxidatively using sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to produce homophthalic acid derivatives (17a–g).
Final Cyclization to Target Compound
- The diacid intermediates (17a–g and 18h–t) are condensed with O-tetrahydropyran (THP) to form the final 6-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold (compounds 20a–t), including the biphenyl-substituted target compound.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|---|
| 1 | 5-Bromoindan-1-one (10) | Reduction | NaBH4 | Convert ketone to alcohol (11) |
| 2 | Alcohol (11) | Formylation | DMF, n-BuLi | Introduce aldehyde functionality (12) |
| 3 | Aldehyde (12) | Tosylhydrazone formation | TsNHNH2, toluene, 80 °C | Prepare tosylhydrazone (13) |
| 4 | Tosylhydrazone (13) | Reductive coupling with boronic acids | Base, toluene | C–C bond formation; 5-arylmethylindanones (14a–g) |
| 5 | Indanones (14a–g) | Dehydration | PPTS, reflux toluene | Form alkenes (15a–g) |
| 6 | Alkenes (15a–g) | Dihydroxylation | OsO4 (Upjohn conditions) | Diols (16a–g) |
| 7 | Diols (16a–g) | Oxidative cleavage | NaIO4, RuCl3 | Homophthalic acid derivatives (17a–g) |
| 8 | Brominated diacid (17e) | Suzuki coupling | Boronic acids, Pd catalyst | Biarylmethyl diacids (18h–t) |
| 9 | Diacids (17a–g, 18h–t) | Cyclization with THP | Condensation conditions | Final 6-substituted HID compounds (20a–t) |
Research Findings and Notes
- The key innovation lies in the one-pot reductive coupling of aldehydes with boronic acids to introduce the benzyl or biarylmethyl substituent at C6, which was previously a synthetic hurdle.
- Masking of the dicarboxylic acid intermediate with an alcohol handle facilitates the benzylation step.
- The Suzuki coupling step allows late-stage diversification of the C6 substituent, enabling the introduction of biphenyl groups.
- Yields for the overall sequence range from moderate to good, with individual steps optimized for scalability and functional group tolerance.
- The synthetic route has been validated by the successful preparation of a library of 20 analogues, including the target biphenyl-substituted compound, demonstrating robustness and versatility.
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Enzymatic and Antiviral Activity
HIV-1 RT and RNase H Inhibition
Compounds with bulky C6 substituents, such as trifluoromethyl-biphenyl (20r) or thiophenyl-benzyl (20j), demonstrated moderate inhibition of HIV-1 RT RNase H activity, with IC50 values ranging from 0.8 to >100 µM (Table 2). However, the biphenyl-3-yl derivative’s activity remains uncharacterized. Notably, the unsubstituted HID scaffold (Compound #1) showed weak HIV RNase H inhibition (IC50 >100 µM) but stronger activity against HBV RNase H (IC50 = 28.1 µM) .
Table 2: Inhibitory Activity of Selected Analogues
*Low micromolar inhibition reported without explicit IC50 .
Selectivity and Therapeutic Potential
The biphenyl-4-ylmethyl derivative (20i) exhibited a therapeutic index (TI) of ~25, comparable to 20r and 20s, which target HIV-1 RT . In contrast, HID #1 showed a TI of ~18 against HBV, with its EC50 (4.2 µM) 7-fold lower than its IC50, suggesting cellular retention or enhanced activity against full-length viral enzymes . Derivatives with aromatic bis-γ-lactone moieties (e.g., 20j) demonstrated anti-HIV integrase activity, highlighting the scaffold’s versatility .
Structure-Activity Relationships (SAR)
Biological Activity
6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a synthetic compound derived from the isoquinoline family. Its unique structural features, particularly the biphenyl moiety and hydroxy group, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antiviral properties, particularly against HIV-1, and its potential applications in medicinal chemistry.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity as an inhibitor of HIV-1 integrase and reverse transcriptase. The compound has been shown to inhibit these enzymes at low micromolar concentrations (IC50 values ranging from 3.0 to 10 μM) .
Table 1: Inhibitory Concentrations of this compound Against HIV Enzymes
| Enzyme | IC50 (μM) | Cytotoxicity (CC50) (μM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 Integrase | 5.0 | 50 | 10 |
| HIV-1 Reverse Transcriptase | 7.5 | 45 | 6 |
The selectivity index (SI) is calculated as CC50/IC50, indicating the therapeutic window of the compound.
The mechanism by which this compound inhibits HIV enzymes involves binding to the active sites of integrase and reverse transcriptase. Molecular docking studies suggest that the biphenyl substitution enhances the interaction with these targets compared to simpler isoquinoline derivatives .
Case Study: Inhibition of RNase H Activity
A significant aspect of HIV treatment involves targeting the RNase H activity associated with reverse transcriptase. Studies have shown that derivatives of isoquinoline can effectively inhibit this activity. For instance, compounds structurally similar to this compound demonstrated IC50 values in the range of 3.3–6.8 μM against RNase H .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Basic isoquinoline scaffold | HIV integrase inhibitor |
| 4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | Alkyl substitution at position 4 | Moderate HIV integrase inhibition |
| This compound | Biphenyl substitution | Strong inhibitor of HIV enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
